molecular formula C11H11Cl3O3 B076512 Ethyl 2-(2,4,5-trichlorophenoxy)propionate CAS No. 10463-02-2

Ethyl 2-(2,4,5-trichlorophenoxy)propionate

Cat. No. B076512
CAS RN: 10463-02-2
M. Wt: 297.6 g/mol
InChI Key: KPHBYKLGXIRBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2,4,5-trichlorophenoxy)propionate, commonly known as fenoxaprop-p-ethyl, is a herbicide used to control annual and perennial grass weeds in various crops. It belongs to the chemical class of aryloxyphenoxypropionates and has a broad spectrum of activity against grass weeds. Fenoxaprop-p-ethyl is widely used in agriculture due to its effectiveness, low toxicity, and ease of use.

Mechanism Of Action

Fenoxaprop-p-ethyl works by inhibiting the synthesis of fatty acids in grass weeds, which leads to their death. Specifically, it inhibits the enzyme acetyl-CoA carboxylase (ACC), which is involved in the first step of fatty acid synthesis. This results in a decrease in the production of lipids and ultimately leads to the death of the weed.

Biochemical And Physiological Effects

Fenoxaprop-p-ethyl has been shown to have low toxicity to mammals, birds, and fish. However, it can be toxic to aquatic invertebrates and some non-target plants. The herbicide is rapidly metabolized in plants and soil and does not persist in the environment. Fenoxaprop-p-ethyl has no known carcinogenic or mutagenic effects and is not considered to be a human health hazard.

Advantages And Limitations For Lab Experiments

Fenoxaprop-p-ethyl is a widely used herbicide in agriculture and has been extensively studied for its herbicidal activity. Its effectiveness, low toxicity, and ease of use make it a popular choice for weed control. However, its use can have unintended consequences, such as the development of herbicide-resistant weeds and the potential for environmental damage. In laboratory experiments, fenoxaprop-p-ethyl can be used to study the effects of herbicides on plant growth and development. However, care must be taken to ensure that the herbicide is used safely and in accordance with regulations.

Future Directions

There are several areas of research that could be explored in the future regarding fenoxaprop-p-ethyl. One potential direction is the development of new herbicides that are more effective and have fewer environmental impacts. Another area of research is the study of the effects of herbicides on non-target organisms, such as insects and soil microorganisms. Finally, the development of new techniques for weed control, such as precision agriculture and integrated pest management, could help to reduce the reliance on herbicides like fenoxaprop-p-ethyl.

Synthesis Methods

Fenoxaprop-p-ethyl can be synthesized by reacting 2,4,5-trichlorophenol with epichlorohydrin to form 2-(2,4,5-trichlorophenoxy)propanol. This intermediate is then reacted with ethyl chloroformate to produce ethyl 2-(2,4,5-trichlorophenoxy)propionate. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Fenoxaprop-p-ethyl has been extensively studied for its herbicidal activity and its effects on non-target organisms. It has been found to be effective against a wide range of grass weeds, including annual bluegrass, crabgrass, and foxtail. Fenoxaprop-p-ethyl is commonly used in the production of crops such as corn, soybean, wheat, and rice. Its use has been shown to increase crop yields and reduce weed competition.

properties

CAS RN

10463-02-2

Product Name

Ethyl 2-(2,4,5-trichlorophenoxy)propionate

Molecular Formula

C11H11Cl3O3

Molecular Weight

297.6 g/mol

IUPAC Name

ethyl 2-(2,4,5-trichlorophenoxy)propanoate

InChI

InChI=1S/C11H11Cl3O3/c1-3-16-11(15)6(2)17-10-5-8(13)7(12)4-9(10)14/h4-6H,3H2,1-2H3

InChI Key

KPHBYKLGXIRBSS-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl

Canonical SMILES

CCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl

Other CAS RN

10463-02-2

Origin of Product

United States

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